4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
Description
This piperidine derivative features a 4-fluorophenylmethoxymethyl group at the 4-position and a 4-(trifluoromethoxy)benzoyl moiety at the 1-position. The compound is hypothesized to interact with neurotransmitter transporters, particularly the dopamine transporter (DAT), due to structural similarities with established DAT ligands such as β-CIT and FP-CIT ().
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO3/c22-18-5-1-15(2-6-18)13-28-14-16-9-11-26(12-10-16)20(27)17-3-7-19(8-4-17)29-21(23,24)25/h1-8,16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLREILFIZWUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the attachment of the trifluoromethoxyphenyl moiety. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and 4-(trifluoromethoxy)benzaldehyde. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its fluorinated groups can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Binding Affinities
The table below compares structural features, binding affinities, and applications of the target compound with key analogs:
Key Observations:
- Substituent Impact : The target compound’s 4-(trifluoromethoxy)benzoyl group distinguishes it from iodinated benzyl derivatives (e.g., β-CIT) and alkyl-chain analogs (e.g., GBR12909). This substitution may reduce DAT affinity compared to iodinated tracers but improve metabolic stability .
- Fluorine Effects : Bis(4-fluorophenyl)methoxy groups (common in β-CIT and FP-CIT) enhance DAT selectivity by reducing serotonin transporter (SERT) binding . The target compound retains this motif, suggesting similar selectivity.
- Nitrogen Analogues : Replacement of the benzhydrylic oxygen with nitrogen (e.g., 4a) reduces DAT affinity but improves selectivity over SERT, highlighting the critical role of oxygen in ligand-receptor interactions .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives. For example, intermediates like 4-(4-fluorobenzyl)piperidine hydrochloride () are often used.
- Step 2 : Introduction of the trifluoromethoxybenzoyl group via coupling reactions (e.g., acid chloride with piperidine nitrogen) under anhydrous conditions .
- Step 3 : Etherification of the [(4-fluorophenyl)methoxy]methyl side chain using alkylation or Mitsunobu reactions .
- Purification : Chromatography (n-hexane/EtOAC gradients) and recrystallization yield high-purity products (e.g., 78–84% yields in ).
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ ~7.0–7.5 ppm) .
- HPLC : Purity assessment (e.g., 95% peak area at 254 nm in ).
- Elemental Analysis : Validates stoichiometry but may show discrepancies due to hygroscopic intermediates (e.g., carbon/hydrogen deviations in ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Reactions at 268 K (e.g., tosylation in ) minimize side reactions.
- Catalyst Screening : Use of triethylamine or methanesulfonic acid enhances coupling efficiency .
- Solvent Selection : Dichloromethane or toluene improves solubility of intermediates .
- Cross-Validation : Compare HPLC retention times (e.g., 13.036 min in ) with NMR integration to resolve purity contradictions.
Q. What structural insights can crystallography provide for this compound?
Single-crystal X-ray diffraction reveals:
- Conformational Analysis : Piperidine rings adopt chair conformations (e.g., dihedral angle of 47.01° between aromatic rings in ).
- Stereoelectronic Effects : Trifluoromethoxy groups induce electron-withdrawing effects, altering π-π stacking in receptor binding .
- Hydrogen Bonding : The hydrochloride salt enhances water solubility via ionic interactions ().
Q. How do structural modifications influence biological activity?
Q. How can researchers resolve contradictions in biological data across studies?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Control Experiments : Compare with structurally similar compounds (e.g., 4-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride in ) to isolate substituent effects.
- Meta-Analysis : Cross-reference NMR/LC-MS data (e.g., vs. 10) to rule out synthetic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
